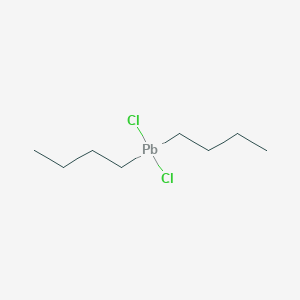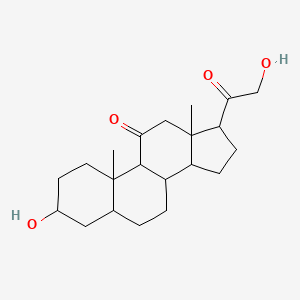
1-Cyclohexyl-3-hydroxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-hydroxyurea is an organic compound characterized by a cyclohexyl group attached to a hydroxyurea moiety
Métodos De Preparación
The synthesis of 1-Cyclohexyl-3-hydroxyurea typically involves the reaction of cyclohexylamine with hydroxylamine derivatives. One common method is the condensation of ethyl N-(3-tosyl)carbamate with cyclohexylamine . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.
Análisis De Reacciones Químicas
1-Cyclohexyl-3-hydroxyurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups, depending on the reagents used.
Common reagents for these reactions include hydroxylamine, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-hydroxyurea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways and its effects on cellular processes.
Industry: In industrial applications, this compound is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-hydroxyurea involves its interaction with molecular targets, such as enzymes and receptors. It can inhibit certain enzymatic activities by binding to active sites or altering enzyme conformation. This interaction can modulate various biological pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
1-Cyclohexyl-3-hydroxyurea can be compared to other similar compounds, such as:
Cyclohexylurea: This compound is similar but does not have the hydroxy group, leading to different chemical and biological properties.
3-Cyclohexyl-1,1-dimethylurea: Another related compound with different substituents, affecting its reactivity and applications.
Propiedades
Número CAS |
5302-21-6 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-hydroxyurea |
InChI |
InChI=1S/C7H14N2O2/c10-7(9-11)8-6-4-2-1-3-5-6/h6,11H,1-5H2,(H2,8,9,10) |
Clave InChI |
QBJBUZKDFKCZMW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)
![9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide](/img/structure/B11999894.png)
![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11999922.png)

![methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B11999939.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)

